4-Hydroxy-3-methoxybenzonitrile CAS number 4421-08-3
4-Hydroxy-3-methoxybenzonitrile CAS number 4421-08-3
An In-Depth Technical Guide to 4-Hydroxy-3-methoxybenzonitrile (CAS 4421-08-3): A Core Intermediate in Modern Synthesis
Executive Summary
4-Hydroxy-3-methoxybenzonitrile, also known as vanillonitrile, is a highly versatile organic compound that serves as a critical building block in the pharmaceutical, agrochemical, and material science sectors.[1][2] Its molecular structure, featuring a benzonitrile core with hydroxyl and methoxy functional groups, offers a unique combination of reactivity and stability, making it an invaluable intermediate for the synthesis of complex molecules.[1] This guide provides a comprehensive technical overview of its physicochemical properties, established synthesis protocols, analytical characterization methods, and key applications, with a particular focus on its relevance to drug discovery and development. The narrative is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and protocols.
4-Hydroxy-3-methoxybenzonitrile is a beige or white to off-white crystalline powder at room temperature.[3][4] The presence of the polar hydroxyl (-OH) and nitrile (-C≡N) groups, along with the methoxy (-OCH3) group, dictates its chemical behavior. The hydroxyl group is a site for etherification and esterification, while the nitrile group can undergo hydrolysis to a carboxylic acid or reduction to an amine, providing multiple avenues for synthetic diversification.[1]
Table 1: Chemical Identity and Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 4421-08-3 | [5] |
| IUPAC Name | 4-hydroxy-3-methoxybenzonitrile | [5] |
| Synonyms | Vanillonitrile, 4-Cyano-2-methoxyphenol | [5] |
| Molecular Formula | C₈H₇NO₂ | [5] |
| Molecular Weight | 149.15 g/mol | [5] |
| Appearance | Beige crystalline powder | [3] |
| Melting Point | 85-89 °C | [4] |
| Solubility | Sparingly soluble in water | [4] |
| InChIKey | QJRWLNLUIAJTAD-UHFFFAOYSA-N | [5] |
Synthesis and Manufacturing
The most economically viable and common precursor for the synthesis of 4-hydroxy-3-methoxybenzonitrile is vanillin, an abundant natural product.[1][6] The primary transformation involves the conversion of the aldehyde functional group of vanillin into a nitrile. Several synthetic strategies exist, with the following two-step protocol being a well-documented and reliable method.
Synthetic Workflow from Vanillin
The conversion of vanillin to vanillonitrile can be efficiently achieved through an intermediate vanillyl alcohol, followed by halogenation and nucleophilic substitution with a cyanide salt.[6][7] This approach avoids the direct, and often harsh, conditions required for the dehydration of a vanillin oxime.
Caption: Synthesis workflow from vanillin to 4-hydroxy-3-methoxybenzonitrile.
Detailed Experimental Protocol: Synthesis from Vanillin
This protocol is adapted from the methodology described by Lerrick et al. for the synthesis of 4-hydroxy-3-methoxybenzonitrile as a precursor for isoflavone derivatives.[6][7]
Step 1: Reduction of Vanillin to Vanillyl Alcohol
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Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve vanillin in ethanol at room temperature.
-
Reaction: Cool the solution in an ice bath. Add sodium borohydride (NaBH₄) portion-wise over 30 minutes. The choice of NaBH₄ is critical as it is a mild reducing agent that selectively reduces the aldehyde without affecting the aromatic ring or other functional groups.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the vanillin spot has been completely consumed.
-
Work-up: Quench the reaction by the slow addition of dilute hydrochloric acid until the effervescence ceases. This neutralizes the excess borohydride and the borate esters formed.
-
Extraction: Extract the product into ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield vanillyl alcohol, typically as a white crystal.[6]
Step 2: Halogenation and Nitrilization to 4-Hydroxy-3-methoxybenzonitrile
-
Setup: Dissolve the vanillyl alcohol from Step 1 in a suitable aprotic solvent (e.g., diethyl ether) in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Halogenation: Cool the solution in an ice bath and slowly add phosphorus tribromide (PBr₃). The PBr₃ converts the primary alcohol to the more reactive benzyl bromide. This intermediate is typically used without isolation.
-
Nitrilization: In a separate flask, prepare a solution of potassium cyanide (KCN) in a polar aprotic solvent like dimethylformamide (DMF). Add the previously formed benzyl bromide solution dropwise to the KCN solution. The cyanide ion acts as a nucleophile, displacing the bromide in an Sₙ2 reaction to form the nitrile.
-
Work-up and Purification: After the reaction is complete, pour the mixture into water and extract with an organic solvent. The crude product is then purified by column chromatography on silica gel to yield 4-hydroxy-3-methoxybenzonitrile. The yield for this second step is reported to be around 36%.[6][7]
Analytical and Spectroscopic Characterization
The identity and purity of 4-hydroxy-3-methoxybenzonitrile are confirmed using a combination of chromatographic and spectroscopic techniques.
Chromatographic Analysis: HPLC
A robust analytical method is essential for quality control. A reverse-phase high-performance liquid chromatography (RP-HPLC) method provides excellent resolution and quantification.
Table 2: Representative RP-HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for resolving aromatic compounds of moderate polarity. |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile | A gradient elution (e.g., starting at 70:30 A:B and ramping to 30:70 A:B) allows for efficient separation from potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations on a 4.6 mm ID column. |
| Detection | UV at 225 nm | The benzonitrile chromophore exhibits strong absorbance near this wavelength.[8] |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
Spectroscopic Data
The structure of 4-hydroxy-3-methoxybenzonitrile is unequivocally confirmed by its spectral data.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons (typically in the δ 6.9-7.4 ppm range), a singlet for the methoxy group protons (around δ 3.9 ppm), and a broad singlet for the phenolic hydroxyl proton.
-
¹³C NMR: The carbon NMR will display signals for the nitrile carbon (around 119 ppm), the aromatic carbons (110-150 ppm), and the methoxy carbon (around 56 ppm).
-
FTIR: The infrared spectrum is distinguished by a sharp, strong absorption band for the nitrile (C≡N) stretch around 2230 cm⁻¹, a broad O-H stretching band for the phenol around 3300-3500 cm⁻¹, and C-O stretching bands for the methoxy and phenol groups.[5]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight (m/z = 149.15).[5]
Applications in Drug Discovery and Development
While 4-hydroxy-3-methoxybenzonitrile itself is not typically an active pharmaceutical ingredient (API), its true value lies in its role as a versatile scaffold for the synthesis of bioactive molecules.[2]
Role as a Scaffolding Intermediate
The compound's functional groups allow for its incorporation into a wide array of molecular architectures. Researchers utilize it in the development of novel drugs targeting various conditions, including cancer, inflammation, and microbial infections.[2][9]
Mechanism of Action of Derivatives: A Case Study
The direct biological pathways modulated by vanillonitrile are not extensively studied, as it is primarily an intermediate. However, its derivatives have shown significant and specific biological activity. For instance, a derivative of the closely related vanillin has been shown to suppress the growth of colon cancer cells (HT29) by targeting a key oncogenic pathway.
Caption: Wnt/β-catenin pathway, a target for vanillin-derived anticancer agents.[9]
This pathway is crucial in cell proliferation. In many cancers, it is aberrantly activated, leading to the accumulation of β-catenin in the nucleus, where it drives the transcription of growth-promoting genes. A vanillin derivative was found to suppress the Wnt/β-catenin signaling pathway in HT29 cells, demonstrating the potential for this chemical class to be developed into targeted cancer therapeutics.[9] This underscores the importance of 4-hydroxy-3-methoxybenzonitrile as a starting point for generating medicinally potent compounds.
Safety and Handling
As a laboratory chemical, 4-hydroxy-3-methoxybenzonitrile must be handled with appropriate precautions.
-
Hazard Classification: It is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[5]
-
GHS Pictograms: Warning.[5]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a dust mask (e.g., N95). Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a cool, well-ventilated area in a tightly closed container.
Conclusion and Future Outlook
4-Hydroxy-3-methoxybenzonitrile (CAS 4421-08-3) is a cornerstone intermediate chemical, bridging the gap between abundant natural feedstocks like vanillin and high-value, complex molecules. Its predictable reactivity and versatile functional groups ensure its continued relevance in the synthesis of novel pharmaceuticals, advanced agrochemicals, and functional materials.[10] As research continues to uncover the therapeutic potential of its derivatives, the demand for reliable, scalable synthesis routes and a deep understanding of this compound's chemistry will only intensify, solidifying its role as a key enabler of innovation in science and industry.
References
- 1. nbinno.com [nbinno.com]
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- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 4-Hydroxy-3-methoxybenzonitrile | C8H7NO2 | CID 78135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. [PDF] The Synthesis of 4-Hydroxy-3-Methoxybenzonitrile from Vanillin : a Precursor of Synthesis of 3 ′-methoxydaidzein Reinner | Semantic Scholar [semanticscholar.org]
- 7. studylib.net [studylib.net]
- 8. RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine – Oriental Journal of Chemistry [orientjchem.org]
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